4-Methylsulfonylbenzylamine hydrochloride

Description

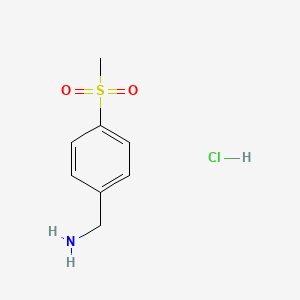

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylsulfonylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXMOYDZMKXKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90913175 | |

| Record name | 1-[4-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98593-51-2 | |

| Record name | Benzenemethanamine, 4-(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98593-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA59YMY4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylsulfonylbenzylamine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Methylsulfonylbenzylamine Hydrochloride

Introduction

This compound (CAS No: 98593-51-2) is a primary amine hydrochloride salt that serves as a valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a benzylamine core substituted with a methylsulfonyl group, makes it a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry for the development of biologically active compounds.[1] A thorough understanding and verification of its physical properties are paramount for researchers in ensuring reaction reproducibility, optimizing process conditions, and meeting regulatory standards in drug development.

This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for its characterization using modern analytical techniques, and essential safety information. The methodologies described are grounded in standard laboratory practices, emphasizing the rationale behind procedural steps to ensure data integrity and reliability.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to confirm its identity and structure. This compound is the salt formed from the reaction of the free base, 4-Methylsulfonylbenzylamine, with hydrochloric acid. This protonation of the amine group significantly influences its physical properties, particularly its solubility and melting point, compared to the parent compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4-methylsulfonylphenyl)methanamine;hydrochloride | [2] |

| CAS Number | 98593-51-2 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO₂S | [1][2] |

| Molecular Weight | 221.71 g/mol | [2][3] |

| InChI Key | NRXMOYDZMKXKMJ-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)CN.Cl | [2] |

| Synonyms | 4-(Methylsulfonyl)benzylamine hydrochloride, p-(Methylsulfonyl)benzylamine hydrochloride |[1][2] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, which is critical for designing synthetic routes, formulation studies, and quality control.

Appearance: The compound is typically a white to off-white solid, which may appear as crystals or a crystalline powder.[1][5] The color and form are important initial indicators of purity; significant deviation may suggest the presence of impurities.

Melting Point: The melting point is a crucial parameter for assessing purity. For this compound, the reported melting point is in the range of 272-274 °C .[1] Another source reports a similar range of 269-277 °C.[6] A sharp melting range within this window is indicative of high purity. Amine hydrochlorides generally have significantly higher melting points than their free base counterparts due to the strong ionic interactions of the ammonium salt crystal lattice.

Solubility: The hydrochloride salt form confers good solubility in water and other polar protic solvents.[1] This is a direct result of the ionic nature of the ammonium chloride group, which can readily form hydrogen bonds with solvent molecules. While qualitative data indicates it is soluble in water, quantitative determination is essential for preparing stock solutions or for use in aqueous reaction media. It is expected to have lower solubility in less polar organic solvents.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 272-274 °C | [1] |

| Boiling Point | 369.9 °C at 760 mmHg | Predicted for the free base; the hydrochloride salt will likely decompose before boiling.[1] |

| Density | 1.225 g/cm³ | Predicted value, likely for the free base.[1] |

| Flash Point | 177.5 °C | [1] |

| Vapor Pressure | 1.15 x 10⁻⁵ mmHg at 25 °C | Predicted value.[1] |

| Solubility | Soluble in water |[1] |

Spectroscopic Characterization Protocols

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. A multi-technique approach is recommended for comprehensive characterization.

Caption: General workflow for the spectroscopic characterization of a chemical sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets in the ~7.5-8.5 ppm range, characteristic of a para-substituted benzene ring, with deshielding caused by the electron-withdrawing sulfonyl group.

-

Benzyl Protons (-CH₂-): A singlet around ~4.2 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically in the ~8.0-9.0 ppm range (in DMSO-d₆), which is exchangeable with D₂O. The hydrochloride salt form shifts these protons significantly downfield compared to the free amine.[7][8]

-

Methyl Protons (-SO₂CH₃): A sharp singlet around ~3.2 ppm.

-

-

¹³C NMR: Distinct signals for each unique carbon atom, including the methyl carbon, the benzyl carbon, and the four distinct aromatic carbons.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows for the observation of the NH protons.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typically sufficient.

-

Verification: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals; the relative integrations should correspond to the number of protons in each environment (e.g., 4H for aromatic, 2H for benzyl, 3H for ammonium, 3H for methyl).

-

Confirmatory Test (Optional): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -NH₃⁺ protons should diminish or disappear, confirming its identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features:

-

N-H Stretching: A broad and strong absorption band in the range of 2800-3200 cm⁻¹, characteristic of an ammonium salt (R-NH₃⁺). This is distinct from the two sharp peaks seen for a primary amine (R-NH₂) typically found around 3300-3500 cm⁻¹.[8][9]

-

S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group (SO₂) appearing at approximately 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring skeletal vibrations in the 1450-1600 cm⁻¹ region.

Protocol for FT-IR Analysis (ATR Method):

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Scan the sample over the standard mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values to confirm the presence of the required functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound by separating it from impurities and then ionizing it to measure its mass-to-charge ratio (m/z).

Expected Results:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.

-

Expected Ion: The analysis should detect the molecular ion of the free base after the loss of HCl. The expected ion will be [M+H]⁺, where M is the mass of C₈H₁₁NO₂S (185.24 g/mol ). Therefore, the primary observed peak should be at an m/z of approximately 186.25 .

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as a methanol/water mixture.

-

Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound. The formic acid aids in the ionization process.

-

Mass Spectrometry: Direct the eluent from the LC into the ESI source of the mass spectrometer. Set the instrument to scan a relevant mass range (e.g., m/z 100-300) in positive ion mode.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Examine the mass spectrum associated with this peak to confirm the presence of the [M+H]⁺ ion at the expected m/z value. The high-resolution mass should match the exact calculated mass (221.0277 for the full hydrochloride, but the free base is what is typically observed).[2]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1] Room temperature storage is generally acceptable.[1][3]

Safety and Hazards: Based on GHS classifications, this compound presents several hazards.[2]

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][10] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][3] |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][12]

-

First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined crystalline solid with physical properties dominated by its ionic nature. Its high melting point and aqueous solubility are characteristic of an amine hydrochloride salt. The structural identity and purity can be unequivocally confirmed through a combination of NMR, FT-IR, and MS analyses. Adherence to the detailed characterization protocols and safety guidelines presented in this guide will enable researchers to use this important synthetic intermediate with confidence and safety, ensuring the integrity and success of their scientific endeavors.

References

- Title: this compound | C8H12ClNO2S | CID 2729269 Source: PubChem URL:[Link]

- Title: 4-(Methylsulphonyl)benzylamine hydrochloride Source: ChemBK URL:[Link]

- Title: this compound [98593-51-2] Source: Molekula Ltd URL:[Link]

- Title: Safety Data Sheet Source: Angene Chemical URL:[Link]

- Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit r/OrganicChemistry URL:[Link]

- Title: SAFETY DATA SHEET Source: AFG Bioscience LLC URL:[Link]

- Title: Methanamine, hydrochloride Source: NIST Chemistry WebBook URL:[Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C8H12ClNO2S | CID 2729269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molekula.com [molekula.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 4393-16-2 [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. echemi.com [echemi.com]

- 9. Methanamine, hydrochloride [webbook.nist.gov]

- 10. 4-(Methylsulfonyl)benzylamine hydrochloride | 98593-51-2 [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

- 12. afgsci.com [afgsci.com]

An In-depth Technical Guide to 4-Methylsulfonylbenzylamine Hydrochloride: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsulfonylbenzylamine hydrochloride is a primary amine salt that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a benzylamine core functionalized with a methylsulfonyl group, imparts specific physicochemical properties that make it a valuable synthon for the development of novel therapeutic agents. The methylsulfonyl group, being a strong electron-withdrawing and polar moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as improving solubility, metabolic stability, and receptor binding interactions. This guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical protocols for the characterization of this compound, offering a foundation for its effective utilization in research and development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of 4-Methylsulfonylbenzylamine. The protonation of the primary amine group by hydrochloric acid increases its polarity and water solubility.

IUPAC Name: (4-methylsulfonylphenyl)methanamine;hydrochloride[1] CAS Number: 98593-51-2[1] Molecular Formula: C₈H₁₂ClNO₂S[1] Molecular Weight: 221.71 g/mol [1]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Molecular Weight | 221.71 g/mol | [1] |

| Molecular Formula | C₈H₁₂ClNO₂S | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4] | |

| pKa | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4-(methylsulfonyl)benzonitrile. The first step involves the reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt.

Step 1: Reduction of 4-(Methylsulfonyl)benzonitrile to 4-Methylsulfonylbenzylamine

The reduction of the nitrile functionality can be accomplished through various methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most common.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. It offers high yields and is environmentally friendly.

-

Reaction:

-

Catalysts: Common catalysts include Raney Nickel or Palladium on carbon (Pd/C). The presence of ammonia or an amine is often recommended to suppress the formation of secondary and tertiary amine byproducts.[5]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as methanol or ethanol under hydrogen pressure and elevated temperature.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding primary amines.[6][7]

-

Reaction:

-

Procedure: The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The nitrile is added cautiously to a suspension of LAH, and the reaction mixture is stirred, often with heating. A careful aqueous workup is required to quench the excess hydride and hydrolyze the aluminum complexes to liberate the amine.

Method C: Reduction with Borane Reagents

Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), are also effective reagents for the reduction of nitriles to primary amines.[5]

-

Reaction:

-

Procedure: The reaction is carried out in THF, and the borane reagent is added to the nitrile. The reaction usually requires heating to proceed at a reasonable rate. An acidic workup is necessary to hydrolyze the intermediate borane-amine complex.

Step 2: Formation of the Hydrochloride Salt

Once the 4-Methylsulfonylbenzylamine has been synthesized and purified, the hydrochloride salt can be readily prepared by treating the free amine with hydrochloric acid.

-

Reaction:

-

Protocol:

-

Dissolve the purified 4-Methylsulfonylbenzylamine in a suitable organic solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, isopropanol, or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (either as a gas or dissolved in a solvent like diethyl ether or isopropanol) to the stirred solution of the amine.

-

The this compound will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain the final product.

-

Caption: Synthetic workflow for this compound.

Comprehensive Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound. This section outlines the key analytical techniques and provides model protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

¹H NMR (Proton NMR) Spectroscopy

-

Expected Chemical Shifts (δ) in a suitable solvent (e.g., D₂O or DMSO-d₆):

-

Methyl Protons (-SO₂CH₃): A singlet around 3.0-3.2 ppm.

-

Methylene Protons (-CH₂NH₃⁺): A singlet around 4.1-4.3 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the aminomethyl group.

-

Ammonium Protons (-NH₃⁺): A broad singlet that may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

-

Expected Chemical Shifts (δ):

-

Methyl Carbon (-SO₂CH₃): A signal around 43-45 ppm.

-

Methylene Carbon (-CH₂NH₃⁺): A signal around 45-47 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (approximately 125-145 ppm). The carbon attached to the sulfonyl group (ipso-carbon) and the carbon attached to the aminomethyl group will have distinct chemical shifts.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H Stretching (Ammonium): A broad band in the region of 3200-2800 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

N-H Bending (Ammonium): A band around 1600-1500 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

S=O Stretching (Sulfonyl): Two strong absorption bands, one asymmetric stretch around 1350-1300 cm⁻¹ and one symmetric stretch around 1160-1120 cm⁻¹.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the analysis is performed on the free amine.

-

Expected Molecular Ion Peak (M⁺) for the free amine (C₈H₁₁NO₂S): m/z = 185.05.[8]

-

Expected Fragmentation Pattern:

-

Loss of the amino group (-NH₂) leading to a fragment at m/z 169.

-

Cleavage of the C-C bond between the methylene group and the aromatic ring.

-

Fragmentation of the methylsulfonyl group.

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for determining the purity of pharmaceutical compounds. A reverse-phase HPLC method is suitable for this compound.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

Rationale for Method Design: A C18 column is chosen for its versatility in separating moderately polar compounds. The acidic mobile phase ensures that the amine is protonated and well-behaved on the column. A gradient elution is often necessary to ensure good separation of the main peak from any potential impurities with different polarities.

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

Gas chromatography can also be used for the analysis of 4-Methylsulfonylbenzylamine, although derivatization might be necessary to improve its volatility and peak shape. For the hydrochloride salt, a preliminary step to liberate the free amine is required.

Proposed GC-MS Method (for the free amine):

| Parameter | Condition |

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Sample Preparation for GC: The hydrochloride salt should be dissolved in a suitable solvent and treated with a base (e.g., aqueous NaOH or a strong organic base) to liberate the free amine. The free amine can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and injected into the GC-MS.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of the methylsulfonyl group can confer desirable properties to the final drug candidate, including:

-

Improved Aqueous Solubility: The polar sulfonyl group can enhance the water solubility of a compound, which is often a critical factor for oral bioavailability.

-

Enhanced Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.

-

Modulation of Receptor Binding: The electron-withdrawing nature and hydrogen bonding capabilities of the sulfonyl group can influence the interaction of the molecule with its biological target, potentially leading to increased potency and selectivity.

This building block has been utilized in the synthesis of inhibitors for various enzymes and ligands for different receptors, making it a compound of significant interest for medicinal chemists.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Use in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a key intermediate in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective application. This guide has provided a detailed technical overview, from its fundamental structure to comprehensive analytical protocols, to support researchers and scientists in their drug discovery and development endeavors. The methodologies and data presented herein serve as a robust starting point for the quality control and utilization of this important chemical entity.

References

- Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

- Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers (RSC Publishing). [Link]

- In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. BioOne Complete. [Link]

- Reduction of activated aliphatic nitriles with ammonia borane.

- Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

- This compound | C8H12ClNO2S | CID 2729269. PubChem. [Link]

- Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity. BioCrick. [Link]

- benzylamine hcl. ChemBK. [Link]

- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC Intern

- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.

- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.

- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar. [Link]

- GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871).

- Oxidative coupling of benzylamines. GC-MS yields are shown.

- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

- Benzylamine | C6H5CH2NH2 | CID 7504. PubChem. [Link]

- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin

- WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- Lithium Aluminum Hydride (LiAlH4)

- Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with...

- Lithium aluminium hydride. Wikipedia. [Link]

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).

- Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871).

- Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. YouTube. [Link]

- 4-METHYLSULFONYLBENZYLAMINE. Gsrs. [Link]

- Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. MediaValet. [Link]

- Stoichiometric reductions of benzonitrile (4 a). (yields determined by...

- 4-Methylbenzylamine | C8H11N | CID 66035. PubChem. [Link]

- Benzonitrile, 4-(methylsulfonyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050. PubChem. [Link]

- 4-Methyl-3-nitro-benzonitrile. PubMed. [Link]

Sources

- 1. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. adipogen.com [adipogen.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (4-methylsulfonylphenyl)methanamine Hydrochloride

Abstract

(4-methylsulfonylphenyl)methanamine hydrochloride is a key building block in contemporary drug discovery, finding application in the synthesis of a variety of pharmacologically active molecules.[1] Its utility stems from the presence of the polar methylsulfonyl group, which can enhance aqueous solubility and engage in specific interactions with biological targets, and the reactive primary amine that serves as a versatile synthetic handle. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering detailed, field-proven protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The synthesis strategies discussed herein are critically evaluated for their efficiency, scalability, and applicability in a modern research and development setting.

Introduction: The Significance of the Methylsulfonyl Moiety in Medicinal Chemistry

The methylsulfonyl group is a prevalent structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates.[2] It is a strong hydrogen bond acceptor and can significantly impact a molecule's solubility, metabolic stability, and pharmacokinetic profile. The incorporation of this functional group can lead to improved oral bioavailability and tissue distribution, making it a valuable tool for optimizing lead compounds. (4-methylsulfonylphenyl)methanamine hydrochloride provides a direct and efficient route to introduce this beneficial moiety into a diverse range of molecular scaffolds.

Strategic Approaches to the Synthesis of (4-methylsulfonylphenyl)methanamine Hydrochloride

The synthesis of (4-methylsulfonylphenyl)methanamine hydrochloride can be broadly categorized into two main strategic approaches, each with its own set of advantages and considerations.

Strategy 1: Reduction of a Precursor Nitrile

This is arguably the most direct and commonly employed route. It commences with the commercially available 4-(methylsulfonyl)benzonitrile and involves the reduction of the nitrile functionality to the corresponding primary amine.

Strategy 2: Amination of a Benzyl Halide Derivative

This approach begins with a toluene derivative, which is functionalized to introduce the methylsulfonyl group and a benzylic halide. The halide is then displaced by an amine equivalent to furnish the desired product.

The following sections will delve into the specific methodologies associated with each of these strategies, providing detailed experimental protocols and exploring the underlying chemical principles.

Pathway 1: Synthesis via Reduction of 4-(Methylsulfonyl)benzonitrile

This pathway is centered around the reduction of the nitrile group of 4-(methylsulfonyl)benzonitrile. Several reducing agents can be employed for this transformation, each with its own characteristic reactivity and selectivity profile.

Logical Workflow for Pathway 1

Sources

A Technical Guide to the Synthesis of 4-Methylsulfonylbenzylamine Hydrochloride: A Starting Material Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methylsulfonylbenzylamine hydrochloride is a key building block in medicinal chemistry, recognized for its role as an intermediate in the synthesis of various pharmaceutically active compounds. The strategic selection of a synthetic route, dictated by the choice of starting material, is paramount for achieving efficiency, scalability, and cost-effectiveness. This guide provides a detailed examination of the three primary synthetic pathways, offering a comparative analysis from the perspective of a senior application scientist. We will dissect the synthetic strategies starting from (1) 4-(methylthio) precursors, (2) 4-substituted benzonitriles, and (3) functionalized toluene derivatives. Each section includes a rationale for the approach, step-by-step experimental protocols, causality behind experimental choices, and workflow diagrams to provide a comprehensive resource for laboratory and process chemists.

Chapter 1: The Sulfide Oxidation Strategy: Synthesizing from 4-(Methylthio) Precursors

1.1 Introduction to the Strategy

The most prevalent and arguably most versatile approach to this compound begins with a para-substituted thioanisole derivative. The core logic of this strategy is to construct the carbon skeleton first and then perform the critical oxidation of the sulfide to the sulfone. This pathway is favored due to the relatively low cost of the starting materials and the high efficiency of the key chemical transformations. The sulfide group is an excellent handle; it is stable under many reaction conditions, allowing for functionalization elsewhere on the molecule before its conversion to the electron-withdrawing sulfone group at a later, strategic stage.

1.2 Key Intermediate: 4-(Methylsulfonyl)benzaldehyde

The central intermediate in this pathway is 4-(Methylsulfonyl)benzaldehyde. Its aldehyde functionality is perfectly poised for the introduction of the amine group via reductive amination. The synthesis of this intermediate can be approached from multiple starting points.

-

Synthesis Route A: Direct Oxidation of 4-(Methylthio)benzaldehyde

This is the most direct route. Commercially available 4-(methylthio)benzaldehyde is oxidized to the target sulfone. The choice of oxidant is critical to ensure a clean, high-yielding conversion without over-oxidation or unwanted side reactions with the aldehyde group. Hydrogen peroxide, in the presence of a suitable catalyst, is often the reagent of choice due to its low cost and environmentally benign nature (water being the only byproduct).

Experimental Protocol: Oxidation of 4-(Methylthio)benzaldehyde [1][2]

-

Setup: To a stirred solution of 4-(methylthio)benzaldehyde (1 mole) in a suitable solvent such as acetic acid, add a catalytic amount of sodium tungstate or a manganese salt (e.g., manganous sulfate)[2].

-

Oxidation: Slowly add hydrogen peroxide (30% aqueous solution, ~2.2-2.5 moles) dropwise, maintaining the reaction temperature between 40-50°C. The exothermic nature of the reaction requires careful monitoring and cooling.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with water to remove inorganic salts, and dried to yield 4-(methylsulfonyl)benzaldehyde.

Causality Insight: The use of a catalyst like sodium tungstate or a manganese salt is crucial as it facilitates the formation of a more potent oxidizing species from hydrogen peroxide, allowing the reaction to proceed efficiently at moderate temperatures. Acetic acid is a common solvent as it is polar enough to dissolve the reactants and is stable to the oxidizing conditions.

-

Synthesis Route B: From p-Chlorobenzaldehyde

An alternative for process chemists is to synthesize the 4-(methylthio)benzaldehyde intermediate in-house from the inexpensive bulk chemical, p-chlorobenzaldehyde. This involves a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Two-Step Synthesis from p-Chlorobenzaldehyde [1][2][3]

-

Thiomethylation: In a reactor equipped for stirring, heating, and inert atmosphere, charge p-chlorobenzaldehyde (1 mole), an aqueous solution of sodium methyl mercaptide (NaSMe, ~1.1-1.5 moles), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~0.01-0.1 moles).[1][2]

-

Reaction: Heat the mixture to 45-60°C and stir vigorously. The phase-transfer catalyst is essential for transporting the thiolate anion from the aqueous phase to the organic phase (or molten reactant) to react. Monitor by TLC or GC.

-

Isolation: After completion, cool the mixture and separate the organic layer containing 4-(methylthio)benzaldehyde.

-

Oxidation: The crude 4-(methylthio)benzaldehyde can then be subjected to the oxidation protocol described in Route A.

Causality Insight: The aldehyde group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic substitution, allowing the displacement of the chloride by the thiolate nucleophile. A phase-transfer catalyst is key to overcoming the immiscibility of the aqueous NaSMe and the organic substrate.

1.3 Conversion to 4-Methylsulfonylbenzylamine via Reductive Amination

Reductive amination is a powerful and widely used method for converting aldehydes or ketones into amines.[4] The process involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with an ammonia source, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination and Salification

-

Imine Formation: In a suitable reactor, dissolve 4-(methylsulfonyl)benzaldehyde (1 mole) in a solvent like methanol. Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reduction: To the stirring solution, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion over the aldehyde.[5][6] Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used.[5] The reducing agent is typically added portion-wise to control the reaction rate.

-

Monitoring & Quench: Stir the reaction at room temperature until complete, as determined by TLC or LC-MS. Carefully quench the reaction by adding a dilute acid.

-

Workup: Adjust the pH to basic with an aqueous base (e.g., NaOH) to deprotonate the amine. Extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude 4-methylsulfonylbenzylamine free base in a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of hydrogen chloride (e.g., HCl in isopropanol) dropwise until the solution is acidic. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound[7].

Causality Insight: The reaction is typically run under mildly acidic conditions, which catalyzes the formation of the imine intermediate and its subsequent protonation to the iminium ion. The iminium ion is more electrophilic and thus more readily reduced by the hydride reagent than the starting aldehyde.[5] This selectivity is a key advantage of reagents like NaBH(OAc)₃ and NaBH₃CN.

| Parameter | Route A: Direct Oxidation | Route B: From p-Chlorobenzaldehyde |

| Starting Material | 4-(Methylthio)benzaldehyde | p-Chlorobenzaldehyde, NaSMe |

| Number of Steps | 2 (Oxidation, Reductive Amination) | 3 (Thiomethylation, Oxidation, Reductive Amination) |

| Key Advantages | Shorter route, simpler process. | Utilizes cheaper, more fundamental starting materials. |

| Potential Challenges | Higher cost of starting material. | Longer process, handling of odorous NaSMe. |

| Typical Overall Yield | High | Good to High |

Chapter 2: The Benzonitrile Reduction Strategy

2.1 Introduction to the Strategy

This synthetic route leverages the nitrile group as a precursor to the benzylamine functionality. The strategy involves preparing 4-(methylsulfonyl)benzonitrile and then reducing the nitrile to the primary amine. This approach can be very efficient as it introduces the final, required amine functionality in a single, high-yielding step. It is an excellent alternative to the reductive amination of an aldehyde, particularly if the nitrile intermediate is readily accessible.

2.2 Synthesis of Key Intermediate: 4-(Methylsulfonyl)benzonitrile

The synthesis of the key nitrile intermediate follows a similar logic to the aldehyde synthesis described in Chapter 1. One would typically start with 4-chlorobenzonitrile, perform a nucleophilic aromatic substitution with a thiomethylate source, and then oxidize the resulting sulfide to the sulfone.

2.3 Catalytic Reduction to the Benzylamine

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the most common and industrially scalable method.

Experimental Protocol: Nitrile Reduction and Salification [8][9]

-

Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), charge a solution of 4-(methylsulfonyl)benzonitrile (1 mole) in a suitable solvent such as methanol or ethanol. An acidic or basic additive is sometimes used to prevent the formation of secondary amine byproducts.

-

Catalyst: Add a hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). The catalyst loading is usually between 1-5 mol%.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi). The reaction is often heated (e.g., 40-80°C) and agitated vigorously to ensure good mixing.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is deemed complete.

-

Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation & Salification: The filtrate contains the 4-methylsulfonylbenzylamine free base. The solvent can be evaporated, and the residue can be directly converted to the hydrochloride salt as described in Protocol 1.3, steps 5 and 6.

Causality Insight: The catalyst (e.g., Pd/C) provides a surface on which hydrogen gas is adsorbed and activated. The nitrile group coordinates to the metal surface and is sequentially hydrogenated to the primary amine. The choice of solvent and pressure can significantly impact the reaction rate and selectivity.

| Parameter | Benzonitrile Reduction Strategy |

| Starting Material | 4-Chlorobenzonitrile |

| Number of Steps | 3 (Thiomethylation, Oxidation, Reduction) |

| Key Advantages | Final step is often very clean and high-yielding. Avoids handling of separate ammonia sources for amination. |

| Potential Challenges | Requires specialized high-pressure hydrogenation equipment. Catalysts can be expensive and pyrophoric (Raney Ni). |

| Typical Overall Yield | High |

Chapter 3: The Toluene Functionalization Strategy

3.1 Introduction to the Strategy

This approach represents a "ground-up" synthesis, starting with a simple, inexpensive toluene derivative. The strategy involves first establishing the methylsulfonyl group and then functionalizing the benzylic methyl group to introduce the amine. This route is attractive from a cost perspective but may involve more challenging reaction steps, such as free-radical halogenation.

3.2 Synthesis of 4-Methylsulfonyltoluene

The key intermediate is 4-methylsulfonyltoluene. A direct and innovative method to synthesize this is from 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl), a common and inexpensive reagent.

Experimental Protocol: One-Pot Synthesis of 4-Methylsulfonyltoluene [10]

-

Reduction: In a one-pot setup, 4-methylbenzenesulfonyl chloride (1 mole) is reduced with sodium sulfite in an alkaline aqueous solution to generate the sodium 4-methylbenzenesulfinate salt in situ.

-

Methylation: Without isolating the sulfinate salt, a methylating agent such as methyl chloride is introduced into the reaction mixture.

-

Reaction & Isolation: The reaction is heated, leading to the formation of 4-methylsulfonyltoluene. Upon completion, the product can be isolated by filtration and recrystallization.

Causality Insight: This one-pot procedure is highly efficient as it avoids the isolation of the intermediate sulfinate salt, simplifying the process and reducing material loss.[10] The conversion of the sulfonyl chloride to the sulfone is achieved in a reductive-alkylative sequence.

3.3 Halogenation and Amination

With 4-methylsulfonyltoluene in hand, the next step is to functionalize the benzylic position. This is typically achieved via a free-radical bromination, followed by amination.

Experimental Protocol: Bromination and Amination

-

Bromination: Dissolve 4-methylsulfonyltoluene (1 mole) in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS, ~1.1 moles) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Heat the mixture to reflux. The reaction is often initiated by shining a lamp on the flask. Monitor the reaction by GC or TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate and concentrate to yield crude 4-(methylsulfonyl)benzyl bromide. This halide is often used directly in the next step.

-

Amination: The crude 4-(methylsulfonyl)benzyl bromide is dissolved in a suitable solvent and reacted with an excess of an ammonia source (e.g., aqueous ammonia or ammonia in methanol) to form the benzylamine.

-

Salification: The resulting free base is worked up and converted to the hydrochloride salt as previously described.

Causality Insight: The free-radical bromination selectively occurs at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The subsequent amination is a standard SN2 reaction where ammonia acts as the nucleophile, displacing the bromide leaving group.

Comparative Analysis and Conclusion

The optimal synthetic route to this compound depends heavily on the specific needs of the laboratory or production facility, including cost, scale, available equipment, and safety considerations.

| Synthetic Strategy | Starting Materials | Key Advantages | Key Disadvantages | Best Suited For |

| 1. Sulfide Oxidation | 4-(Methylthio)benzaldehyde or p-Chlorobenzaldehyde | Versatile, well-documented, avoids high-pressure reactions. Reductive amination is a robust transformation. | Can involve odorous sulfur compounds. Reductive amination reagents can be expensive. | General laboratory synthesis and scalable process chemistry, especially the route from p-chlorobenzaldehyde. |

| 2. Benzonitrile Reduction | 4-Chlorobenzonitrile | Final step is a clean, direct reduction. Avoids handling separate ammonia sources for amination. | Requires high-pressure hydrogenation equipment. Catalysts can be pyrophoric and costly. | Industrial scale-up where hydrogenation capabilities are readily available. |

| 3. Toluene Functionalization | p-Toluenesulfonyl Chloride | Utilizes very inexpensive, common starting materials. Innovative one-pot intermediate synthesis. | Benzylic halogenation can be difficult to control and may produce di-halogenated impurities. | Process development focused on minimizing raw material cost, where optimization of the halogenation step is feasible. |

References

- PrepChem. Synthesis of 4-(methylthio)benzyl chloride. [Link]

- Google Patents. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde.

- National Center for Biotechnology Information. 4-(Methylsulfonyl)benzaldehyde. [Link]

- Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

- ResearchGate. (PDF) 4-(Methylsulfonyl)benzaldehyde. [Link]

- Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone.

- Google Patents. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

- Wikipedia.

- ResearchGate. Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base.... [Link]

- Google Patents. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.

- Thieme Chemistry.

- ResearchGate.

- Master Organic Chemistry.

- Organic Chemistry Portal.

- Royal Society of Chemistry. Photocatalytic reduction of benzonitrile to benzylamine.... [Link]

- Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.

Sources

- 1. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 2. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. This compound | 4393-16-2 [chemicalbook.com]

- 8. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 10. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google Patents [patents.google.com]

The Synthetic Heart of Innovation: A Technical Guide to the Research Applications of 4-Methylsulfonylbenzylamine Hydrochloride

Foreword: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the true value of a chemical entity is often not in its intrinsic biological activity, but in its potential as a versatile scaffold for the creation of novel therapeutic agents. 4-Methylsulfonylbenzylamine hydrochloride is a prime exemplar of such a compound. While its own pharmacological profile is not extensively documented, its true power lies in its utility as a foundational building block for a diverse array of biologically active molecules. This technical guide will delve into the core applications of this compound, moving beyond its basic chemical properties to explore its role in the synthesis of innovative compounds with potential applications in oncology and infectious diseases. We will examine the causality behind its use in specific synthetic strategies and explore the structure-activity relationships of the derivatives it helps create.

Physicochemical Properties and Strategic Importance

Before exploring its applications, it is crucial to understand the key physicochemical characteristics of this compound that make it a valuable tool for medicinal chemists.

| Property | Value | Reference |

| CAS Number | 98593-51-2 | [1] |

| Molecular Formula | C₈H₁₂ClNO₂S | [1] |

| Molecular Weight | 221.71 g/mol | [1] |

| Appearance | Solid | [1] |

| Key Functional Groups | Primary amine, Sulfone |

The presence of a reactive primary amine group allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of larger, more complex molecules. The methylsulfonyl group, a common pharmacophore, can influence the solubility, metabolic stability, and binding interactions of the final compound. The hydrochloride salt form enhances its stability and handling properties.

Core Application: A Scaffold for Bioactive Derivatives

The primary research application of this compound is its role as a scaffold in the synthesis of novel compounds with potential therapeutic value. Its derivatives have been investigated for a range of biological activities, most notably as anticancer and antibacterial agents.

Synthesis of N-Substituted Derivatives for Anticancer Research

One of the most promising applications of this compound is in the development of novel anticancer agents. The primary amine serves as a key reaction site for the introduction of various substituents, leading to the generation of diverse chemical libraries for screening.

A general synthetic approach involves the N-substitution of the benzylamine moiety. This can be achieved through various chemical reactions, such as acylation, alkylation, or condensation with aldehydes or ketones to form Schiff bases, which can be further modified.

Figure 1. General workflow for the development of bioactive derivatives from this compound.

Studies on N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which can be conceptually derived from sulfonylbenzylamine scaffolds, have shown significant cytotoxic activity against human tumor cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells.[2] These findings underscore the potential of using this compound as a starting material for generating compounds with potent anticancer properties. The structure-activity relationship (SAR) studies of such derivatives often reveal that the nature of the substituent on the benzylamine nitrogen is critical for biological activity.

Development of Novel Antibacterial Agents

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Consequently, this compound serves as an excellent starting point for the synthesis of new antibacterial agents.

The synthetic strategies are similar to those used in anticancer research, focusing on the modification of the primary amine to introduce heterocyclic or other functional groups known to possess antibacterial properties. For instance, derivatives incorporating pyrazole or triazole rings have been shown to exhibit antimicrobial activity.[3][4]

A critical review of sulfonyl or sulfonamide-containing heterocyclic derivatives highlights their potential as antibacterial agents against various Gram-positive and Gram-negative bacterial strains.[5] The versatility of the 4-Methylsulfonylbenzylamine scaffold allows for the systematic exploration of the chemical space to optimize antibacterial potency and spectrum.

Experimental Protocols: A Blueprint for Discovery

To provide a practical context, this section outlines a generalized, detailed methodology for the synthesis and preliminary biological evaluation of a novel derivative of this compound.

General Synthesis of an N-Acyl Derivative

This protocol describes a standard procedure for the acylation of this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the solution becomes clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) or a pre-activated carboxylic acid solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the final product by NMR and mass spectrometry.

Figure 2. Step-by-step workflow for the synthesis of an N-acyl derivative.

Preliminary In Vitro Biological Evaluation

Once a library of derivatives is synthesized, a preliminary assessment of their biological activity is necessary.

For Anticancer Activity (e.g., MTT Assay):

-

Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value for each compound.[2]

For Antibacterial Activity (e.g., Broth Microdilution Assay):

-

Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serially dilute the synthesized compounds in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible bacterial growth.[6]

Structure-Activity Relationship (SAR) Insights

The true scientific value of synthesizing derivatives from this compound lies in the elucidation of structure-activity relationships. By systematically varying the substituents on the benzylamine nitrogen and correlating these changes with biological activity, researchers can identify key structural features required for potency and selectivity.

For example, in the context of anticancer drug discovery, SAR studies might reveal that:

-

Aromatic vs. Aliphatic Substituents: Aromatic substituents may engage in pi-stacking interactions with protein targets, enhancing binding affinity.

-

Presence of Halogens: Halogen atoms can modulate the electronic properties and lipophilicity of the molecule, potentially improving cell permeability and target engagement.

-

Hydrogen Bond Donors/Acceptors: The introduction of functional groups capable of forming hydrogen bonds can significantly impact the binding mode and affinity of the compound to its biological target.

An analysis of aromatic disulfonamides, for instance, has shown that antimicrobial activity can be influenced by the length of a carbon chain, with shorter chains sometimes leading to increased activity.[7] Computational studies can further aid in understanding these relationships by modeling the interactions between the synthesized compounds and their putative biological targets.

Future Directions and Conclusion

This compound represents a powerful and versatile tool in the arsenal of medicinal chemists. While not a therapeutic agent in its own right, its strategic importance as a chemical scaffold is undeniable. Future research will likely continue to leverage this building block to create novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies to further diversify the derivatives of this compound will undoubtedly open new avenues in the quest for innovative treatments for cancer, infectious diseases, and beyond. This guide serves as a testament to the idea that in drug discovery, the journey of a molecule from a simple building block to a potential life-saving therapeutic is a testament to the ingenuity and perseverance of the scientific community.

References

- Gümrükçüoğlu, N., et al. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992.

- Al-Soud, Y. A., et al. (2020). Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[2][3][7] triazolo[3,4-b][2][7][8]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. ResearchGate.

- Kumar, D., et al. (2011). Antimicrobial evaluation of 4-methylsulfanyl benzylidene/3-hydroxy benzylidene hydrazides and QSAR studies. Medicinal Chemistry Research, 20(8), 1266-1278.

- Szałach, A., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Molecules, 27(21), 7485.

- Karczmarzyk, Z., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(16), 4975.

- Abdel-Wahab, B. F., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51.

- Dodia, N. A., et al. (2022). Synthesis and antimicrobial activity of methyl benzyloxy pyrazolines. World Journal of Pharmaceutical Research, 11(12), 1145-1153.

- Yıldırım, S., et al. (2021). Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles. Bioorganic Chemistry, 112, 104938.

- Shaman, H., et al. (2020). Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-[2][3][7]-triazole-3-thione. ResearchGate.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- He, L., & Xue, S. (2021). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. Acta Chimica Slovenica, 68(3), 567-574.

- Al-Masoudi, N. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2022, 1-11.

- El-Sayed, N. N. E., et al. (2020). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. ResearchGate.

- Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.

- Wang, Y., et al. (2011). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 738-742.

- Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.

- Aslam, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.

- Sun, H., et al. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5), 94-100.

- Rauf, A., et al. (2017). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Current Topics in Medicinal Chemistry, 17(19), 2174-2186.

- Wang, X., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 13(10), 1238-1250.

- Zhang, T., et al. (2014). 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation. Journal of Medicinal Chemistry, 57(11), 4697-4712.

- Ferreira, R. J., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6296.

- Kim, D. H., et al. (2018). Inhibitory Activity of 4-O-Benzoyl-3′-O-(O-Methylsinapoyl) Sucrose from Polygala tenuifolia on Escherichia coli β-Glucuronidase. Molecules, 23(11), 2993.

- Arnst, K. E., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 60(16), 7075-7097.

- Hsieh, M.-C., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(10), 2547-2561.

Sources

- 1. This compound | C8H12ClNO2S | CID 2729269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of methyl benzyloxy pyrazolines. [wisdomlib.org]

- 5. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methylsulfonylbenzylamine Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methylsulfonylbenzylamine hydrochloride (CAS No. 98593-51-2), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, offers practical, field-proven methodologies for its determination, and presents data in a clear, actionable format.

Introduction and Physicochemical Profile

This compound is a primary amine that contains a sulfonyl group. This unique combination of a basic amine and a polar sulfonyl moiety results in a distinct solubility profile that is critical to understand for its application in organic synthesis and pharmaceutical development. The hydrochloride salt form is specifically designed to enhance aqueous solubility, a common strategy in drug development to improve bioavailability.

The compound's structure features a benzene ring substituted with a methylsulfonyl group and an aminomethyl group. The presence of the electron-withdrawing sulfonyl group influences the basicity of the amine, while the hydrochloride salt provides a readily ionizable species in protic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98593-51-2 | [1][2][3] |

| Molecular Formula | C₈H₁₂ClNO₂S | [1] |

| Molecular Weight | 221.71 g/mol | [1] |

| Melting Point | 272-274 °C | [4] |

| Appearance | White to off-white solid | [4] |

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several factors come into play:

-

Polarity: The molecule possesses both polar and nonpolar regions. The methylsulfonyl group is highly polar, capable of dipole-dipole interactions and hydrogen bonding. The benzyl group is nonpolar and will have favorable van der Waals interactions with nonpolar solvents.

-

Ionization: As a hydrochloride salt, the compound will readily dissociate in polar protic solvents like water to form a protonated amine (a quaternary ammonium cation) and a chloride anion. This ionization significantly enhances its solubility in aqueous media.

-

Hydrogen Bonding: The amine and sulfonyl groups can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor. This capacity for hydrogen bonding is a key determinant of its solubility in protic solvents.

Based on these principles, we can predict the following general solubility trends:

-

High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) due to ionization and hydrogen bonding. Also likely to be soluble in polar aprotic solvents like DMSO, which is a powerful solvent for a wide range of organic and inorganic compounds.[5][6][7]

-

Moderate to Low Solubility: Expected in less polar solvents (e.g., acetone, ethyl acetate).

-

Insoluble: Expected in nonpolar solvents (e.g., hexane, toluene) where the energetic cost of disrupting the solvent-solvent interactions and the crystal lattice of the salt is not compensated by favorable solute-solvent interactions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, a general qualitative description indicates that it is soluble in water and some organic solvents.[4] The following table provides an illustrative example of how experimentally determined solubility data would be presented. Researchers are encouraged to use the protocols outlined in Section 4 to generate precise data for their specific applications.

Table 2: Illustrative Solubility of this compound at 25 °C

| Solvent | Solvent Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | > 50 |

| Methanol | Polar Protic | 10 - 30 |

| Ethanol | Polar Protic | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | 1 - 5 |

| Acetone | Polar Aprotic | < 1 |

| Toluene | Nonpolar | < 0.1 |

| Hexane | Nonpolar | < 0.1 |

Note: The values in this table are estimates based on chemical principles and should be experimentally verified.

Experimental Protocols for Solubility Determination

To ensure scientific rigor, it is imperative to employ standardized and validated methods for determining solubility. The following section details two widely accepted protocols: the Shake-Flask Method for thermodynamic solubility and Laser Nephelometry for kinetic solubility.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[8] It involves equilibrating an excess of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the supernatant.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-